3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one
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Overview
Description
3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one is a heterocyclic compound featuring a cyclobutanone ring fused with an oxadiazole ring
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have shown potential in targeting various enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase . They also have been found to target Rpn6, a subunit of the 26S proteasome .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets and inhibit their activity, leading to various cellular changes .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to inhibit several pathways, including the telomerase activity pathway, the focal adhesion kinase (fak) pathway, the nf-kb signaling pathway, and the tubulin polymerization pathway .
Result of Action
1,2,4-oxadiazole derivatives have shown anticancer activity against different cancer cell lines . They have also exhibited antibacterial effects against various bacterial strains .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-oxadiazole derivatives have shown anticancer activity . This suggests that 3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Given the anticancer activity of related compounds, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related 1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells, suggesting that this compound may exert its effects at the molecular level through similar mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxyl derivatives or aldehydes in aprotic bipolar solvents such as dimethyl sulfoxide (DMSO) in the presence of inorganic bases . This method is efficient and allows for the preparation of the oxadiazole ring at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biology: The compound is studied for its interactions with biological macromolecules and potential therapeutic effects.
Industry: It finds applications in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride: This compound shares the oxadiazole ring but has an amine group instead of a ketone.
3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one: This compound has a methyl group on the oxadiazole ring.
Uniqueness
3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one is unique due to its combination of the cyclobutanone and oxadiazole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
2092668-31-8 |
---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.1 |
Purity |
95 |
Origin of Product |
United States |
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